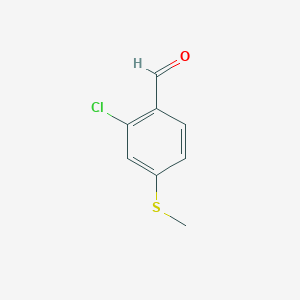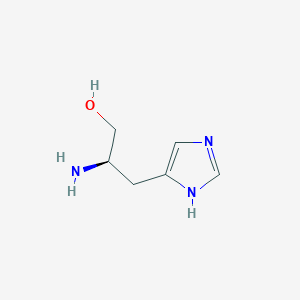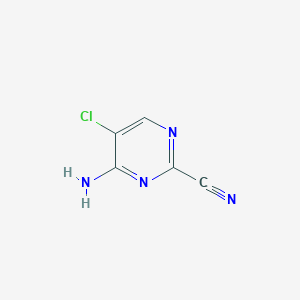
Benzaldehyde, 2-chloro-4-(methylthio)-
Übersicht
Beschreibung
Benzaldehyde, 2-chloro-4-(methylthio)- is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-4-(methylthio)- can be achieved through several methods. One common approach involves the chlorination of 4-(methylsulfanyl)benzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-chloro-4-(methylthio)- may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-chloro-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-chloro-4-(methylthio)- depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through an addition-elimination mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Chloro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
Benzaldehyde, 2-chloro-4-(methylthio)- is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
146982-93-6 |
|---|---|
Molekularformel |
C8H7ClOS |
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
2-chloro-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChI-Schlüssel |
CBUHPENNUNRKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)

![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)
![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)




![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)




